molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1

[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-

Cat. No.: B11856263
CAS No.: 192194-05-1
M. Wt: 260.3 g/mol
InChI Key: KATOSGRAMVZIGN-UHFFFAOYSA-N
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Description

2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is an organic compound with a unique structure that includes a fused indene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one typically involves the reduction of ketones using chiral catalysts. One common method includes the use of borane-dimethyl sulfide complex in the presence of a chiral borate ester catalyst. The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by its enol structure . This activity is crucial in preventing oxidative stress-related damage in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is unique due to its specific fused indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

192194-05-1

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one

InChI

InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3

InChI Key

KATOSGRAMVZIGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43

Origin of Product

United States

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